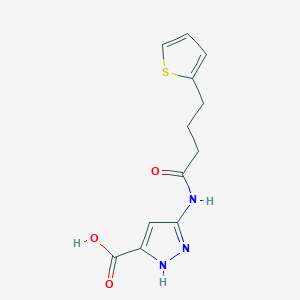
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid, also known as TBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This inhibition leads to the suppression of various cellular processes that are regulated by the NF-κB pathway, such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, such as the inhibition of tumor growth in vitro and in vivo, the suppression of inflammatory response, and the protection against neurodegeneration. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biochemical and cellular assays. However, this compound has some limitations, such as its low solubility in water, which may require the use of organic solvents for its preparation and use.
Future Directions
There are several potential future directions for 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid research, such as the development of new synthesis methods that can improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action and its effects on various cellular processes. This compound may also have potential applications in the field of nanotechnology, such as the development of this compound-based nanoparticles for drug delivery and imaging purposes.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound may have potential applications in the treatment of various diseases, as well as in the field of nanotechnology. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been synthesized through different methods, including the reaction of 4-thiophene-2-carboxylic acid with 3-aminobutanoyl chloride, followed by cyclization with hydrazine hydrate. Another method involved the reaction of 3-(4-bromobutanoylamino)-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid under basic conditions. These methods have resulted in the production of this compound with high yields and purity.
Scientific Research Applications
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research, including its use as an inhibitor of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and apoptosis. This compound has also been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(5-1-3-8-4-2-6-19-8)13-10-7-9(12(17)18)14-15-10/h2,4,6-7H,1,3,5H2,(H,17,18)(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFGIBVOVUWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)NC2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

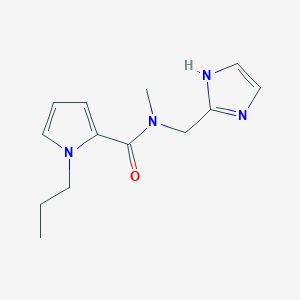
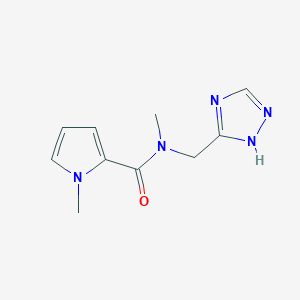

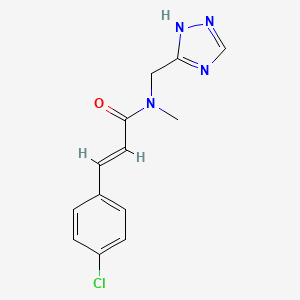
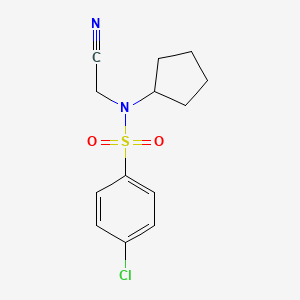
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)

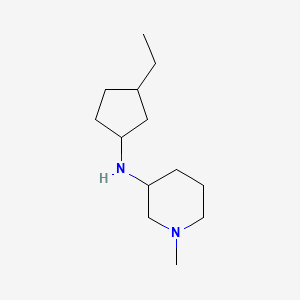
![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)